IR-775 chloride

Catalog No.
S1801615
CAS No.
199444-11-6
M.F
C32H36Cl2N2
M. Wt
519.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IR-775 chloride

CAS Number

199444-11-6

Product Name

IR-775 chloride

IUPAC Name

2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride

Molecular Formula

C32H36Cl2N2

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C32H36ClN2.ClH/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1

InChI Key

BPSIJFMUSNMMAL-UHFFFAOYSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-]

Application in Photonic and Optical Materials

Specific Scientific Field: This falls under the field of Photonics and Optical Materials .

Summary of the Application: IR-775 chloride is used in the field of photonics and optical materials. These materials are used to generate, control, and detect light. They have applications in a wide range of areas, including telecommunications, medicine, computing, and manufacturing .

Application as a Solvent Soluble, Laser and Near-IR Dye

Specific Scientific Field: This falls under the field of Chemistry and Material Science .

Summary of the Application: IR-775 chloride is used as a solvent soluble, laser and near-IR dye . This means it can be used in applications that require the absorption or emission of near-infrared light.

Application in Laser Dyes

Specific Scientific Field: This falls under the field of Laser Technology .

Summary of the Application: IR-775 chloride is used as a laser dye . Laser dyes are used in dye lasers which are a class of lasers that use organic dyes, in solution or suspension, as the lasing medium .

Application in Near-Infrared (NIR) Imaging

Specific Scientific Field: This falls under the field of Biomedical Imaging .

Summary of the Application: IR-775 chloride is used in Near-Infrared (NIR) imaging . NIR imaging is a type of medical imaging that uses near-infrared radiation to visualize detailed internal structures .

Application in Photodynamic Therapy

Specific Scientific Field: This falls under the field of Medical Science .

Summary of the Application: IR-775 chloride is used in photodynamic therapy . Photodynamic therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light .

Application in Fluorescence Imaging

Summary of the Application: IR-775 chloride is used in fluorescence imaging . Fluorescence imaging is a method used to visualize biological tissues with the aid of fluorescent dye and special lighting that makes them glow .

IR-775 chloride is a synthetic compound classified as a meso-substituted cyanine dye, with the molecular formula C32H36Cl2N2 and a molecular weight of approximately 519.55 g/mol. This compound is characterized by its vibrant fluorescence, which makes it suitable for various applications in biological imaging and diagnostics. The melting point of IR-775 chloride ranges from 208 to 215 °C, indicating its solid-state at room temperature. Its structure features a complex arrangement of aromatic rings, contributing to its unique optical properties .

: Exposure to light can induce structural changes, potentially altering its fluorescence characteristics.
  • Electrophilic Aromatic Substitution: The aromatic rings in IR-775 chloride can participate in electrophilic substitution reactions, leading to functionalization at specific positions on the rings .
  • IR-775 chloride exhibits notable biological activity, particularly in the field of fluorescence imaging. It has been shown to selectively stain certain types of cells and tissues, making it useful for diagnostic applications. Additionally, it has potential therapeutic implications due to its ability to target specific biological markers. Studies indicate that IR-775 chloride may interact with cellular components, enhancing the visualization of proteins and nucleic acids within live cells .

    The synthesis of IR-775 chloride typically involves a multi-step chemical process:

    • Formation of Intermediate Compounds: Initial reactions create the necessary precursors, often involving methylene compounds and quaternary salts.
    • Coupling Reaction: The key step involves coupling the intermediate with functionalized (hetero)aromatic compounds to form the final dye structure.
    • Purification: The synthesized product is purified through crystallization or chromatography techniques to achieve the desired purity level (usually >90%) for research and clinical applications .

    Interaction studies involving IR-775 chloride have focused on its binding affinity with various biological targets. Research indicates that IR-775 chloride can effectively bind to proteins and nucleic acids, facilitating improved imaging techniques. These interactions are crucial for understanding how the compound can be utilized in targeted therapies and diagnostics. Additionally, studies on its cytotoxicity reveal that while it is generally safe at low concentrations, higher doses may induce cellular stress or apoptosis in certain cell lines .

    Several compounds share structural similarities with IR-775 chloride, primarily within the cyanine dye family. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    Cy5C29H31N2O3SKnown for its high quantum yield and stability
    IR-783C32H36ClN2Exhibits near-infrared fluorescence properties
    Alexa Fluor 750C29H30N3O3SOffers superior brightness and photostability

    Uniqueness of IR-775 Chloride

    IR-775 chloride stands out due to its specific absorption and emission wavelengths, making it particularly effective for certain imaging applications that require deep tissue penetration and minimal background fluorescence. Its ability to selectively stain specific cell types further enhances its utility in both research and clinical settings .

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    518.2255545 g/mol

    Monoisotopic Mass

    518.2255545 g/mol

    Heavy Atom Count

    36

    Dates

    Modify: 2023-08-15

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